N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride is a benzothiazole-derived compound featuring a 4-methyl-substituted benzo[d]thiazole core. The structure includes a 3-morpholinopropyl side chain linked to the thiazole nitrogen and a propanamide backbone substituted with a phenylsulfonyl group. The hydrochloride salt enhances solubility, a common feature in pharmaceutical derivatives to improve bioavailability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2.ClH/c1-19-7-5-10-21-23(19)25-24(32-21)27(13-6-12-26-14-16-31-17-15-26)22(28)11-18-33(29,30)20-8-3-2-4-9-20;/h2-5,7-10H,6,11-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSYTCBBQEXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a thiazole moiety, which is often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 524.09 g/mol. The compound's structure integrates a benzo[d]thiazole ring and a phenylsulfonyl group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties. This section reviews the specific biological activities attributed to this compound.
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated efficacy against various bacterial strains. The presence of the sulfonamide group in this compound may enhance its interaction with microbial targets, potentially leading to inhibition of growth.
Antifungal Activity
Research on related thiazole compounds has highlighted their antifungal capabilities. In particular, derivatives that share structural similarities with this compound have shown promising results against fungi such as Candida albicans and Candida parapsilosis . The mechanisms often involve interference with fungal cell wall synthesis or disruption of metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Thiazole derivatives are known to inhibit various enzymes, including monoamine oxidase (MAO) and cytochrome P450 enzymes. For example, studies have indicated that certain thiazole-based compounds can effectively inhibit MAO activity, which is relevant for treating mood disorders and neurodegenerative diseases .
Research Findings and Case Studies
A review of literature reveals several case studies focusing on the biological activity of thiazole derivatives. Below are key findings from recent research:
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic processes within pathogens.
- Disruption of Cell Membrane Integrity : The structural components can interact with microbial membranes, leading to cell lysis.
- Alteration of Gene Expression : Some thiazole derivatives have been shown to modulate gene expression related to stress responses in bacteria and fungi.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
A. Benzothiazole Derivatives
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8) Core: Dual benzo[d]thiazole moieties (carboxamide-linked). Substituents: 4-methoxy on one thiazole; dimethylaminopropyl side chain. Key Differences: Carboxamide linkage and dual thiazole rings contrast with the target’s single thiazole-propanamide backbone.
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (1052541-49-7) Core: Single benzo[d]thiazole with propanamide. Substituents: 6-fluoro on thiazole; dimethylaminopropyl side chain; phenyl (non-sulfonylated) on propanamide. Key Differences: The 6-fluoro substitution introduces electronegativity, while the absence of a sulfonyl group reduces steric bulk and electron-withdrawing effects compared to the target’s phenylsulfonyl moiety. The dimethylaminopropyl group may confer different solubility profiles versus morpholinopropyl .
B. Non-Benzothiazole Analogs
Triazole Derivatives with Phenylsulfonyl Groups (Compounds 7–9, ) Core: 1,2,4-Triazole ring. Substituents: 4-(4-X-phenylsulfonyl)phenyl groups (X = H, Cl, Br). However, the shared phenylsulfonyl group suggests similar stability or receptor-binding motifs, as sulfonyl groups often enhance metabolic resistance .
Functional Group and Side Chain Analysis
Implications :
- Thiazole Substitution : 4-Methyl (target) vs. 6-fluoro (analog) may influence π-π stacking or hydrophobic interactions.
- Sulfonyl vs. Phenyl: The phenylsulfonyl group in the target may enhance electron-withdrawing effects and steric hindrance, impacting target binding or stability compared to non-sulfonylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
